molecular formula C6H10N2O2 B2908475 [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine CAS No. 2219376-64-2

[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine

Cat. No.: B2908475
CAS No.: 2219376-64-2
M. Wt: 142.158
InChI Key: GDSOLGCETRAQJH-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine is a high-purity chemical compound offered for research and development purposes. This specialized molecule features a 1,2-oxazole (isoxazole) heterocyclic core, a structure of significant interest in medicinal chemistry and materials science. The core scaffold is functionalized with a methoxymethyl group at the 3-position and a primary methanamine group at the 4-position, providing handles for further chemical modification and potential for influencing physicochemical properties like solubility and lipophilicity. Compounds containing the 1,2-oxazole motif have been investigated for their diverse biological activities and are commonly explored as key intermediates in organic synthesis. This product is intended for use by qualified researchers in laboratory settings only. It is crucial to handle this material with care, using appropriate personal protective equipment and following standard laboratory safety protocols. The specific mechanism of action, pharmacological activity, and research applications for this particular compound are not fully characterized, and researchers are responsible for determining its suitability for their specific projects. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals, nor is it for direct consumer use.

Properties

IUPAC Name

[3-(methoxymethyl)-1,2-oxazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-9-4-6-5(2-7)3-10-8-6/h3H,2,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSOLGCETRAQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an aldehyde in the presence of a base can lead to the formation of the oxazole ring. Subsequent functionalization steps introduce the methoxymethyl and methanamine groups.

Industrial Production Methods

Industrial production of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The methoxymethyl and methanamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce reduced heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine, highlighting differences in heterocyclic cores, substituents, molecular properties, and applications:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine 1,2-oxazole 3-methoxymethyl, 4-aminomethyl C₆H₁₀N₂O₂ 142.16 Building block for imidazo-pyridines
(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methanamine 1,2-oxazole 3-methyl, 5-ethyl, 4-aminomethyl C₇H₁₂N₂O 140.18 Higher lipophilicity due to alkyl groups
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine 1,2-oxazole 3-phenyl, 5-methyl, N-methylated C₁₂H₁₄N₂O 202.26 Enhanced steric bulk; potential CNS activity
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine HCl 1,2,4-oxadiazole 3-methyl, 5-phenyl, HCl salt C₁₀H₁₂ClN₃O 225.68 Oxadiazole core improves metabolic stability
[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine 1,2,4-oxadiazole 3-pyridyl, 5-aminomethyl C₁₀H₁₁N₅O₂ 257.23 Pyridine moiety enhances π-π interactions
(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine HCl 1,2,4-oxadiazole 3-methoxymethyl, HCl salt C₅H₁₀ClN₃O₂ 179.60 Increased polarity; used in drug discovery pipelines

Key Observations:

Heterocycle Influence :

  • 1,2-Oxazole Derivatives (e.g., ): These compounds exhibit moderate polarity and are often used as intermediates. The methoxymethyl group in the target compound improves solubility compared to alkyl-substituted analogs like (5-ethyl-3-methyl-1,2-oxazol-4-yl)methanamine .
  • 1,2,4-Oxadiazole Derivatives (e.g., ): The oxadiazole ring confers higher metabolic stability and rigidity, making these analogs suitable for targeting enzymes or receptors requiring planar interactions .

Substituent Effects: Methoxymethyl vs. Alkyl Groups: Methoxymethyl substituents (e.g., ) enhance water solubility and hydrogen-bonding capacity compared to hydrophobic ethyl or methyl groups (e.g., ). Aromatic vs.

Salt Forms and Stability :

  • Hydrochloride salts (e.g., ) improve crystallinity and shelf-life but may reduce oral bioavailability due to high polarity.

Synthetic Yields :

  • The target compound and its analogs are typically synthesized in high yields (68–95%), indicating robust and scalable synthetic routes .

Biological Activity

[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine includes a methoxymethyl group and an oxazole ring, which contribute to its distinct biological properties. The compound's ability to interact with various biological targets makes it a valuable candidate for drug development.

The biological activity of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine primarily involves its interaction with specific enzymes and receptors in biological systems. It is hypothesized that the compound can bind to target proteins, modulating their activity through competitive inhibition or allosteric modulation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by occupying their active sites, preventing substrate binding.
  • Receptor Modulation : It can interact with receptor sites, leading to altered signaling pathways.

Biological Activity Assays

Research has demonstrated various biological activities associated with [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine. Below is a summary of findings from different studies:

Biological Activity Effect Reference
AntimicrobialEffective against E. coli
AntiproliferativeInhibitory effects on cancer cells (HeLa)
Enzyme Interaction StudiesModulation of metabolic pathways

Case Studies

Several studies have investigated the biological effects of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine:

  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be notably low, indicating potent activity against these pathogens.
  • Anticancer Properties : Research focusing on cancer cell lines revealed that the compound inhibited proliferation in HeLa cells with an IC50 value indicating effective cytotoxicity at low concentrations. This suggests potential applications in cancer therapeutics.
  • Enzyme Interaction Studies : A study utilizing molecular modeling techniques indicated that [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine could effectively bind to key enzymes involved in metabolic pathways, thereby influencing their activity and potentially leading to novel therapeutic strategies for metabolic disorders.

Comparative Analysis

When compared to similar compounds such as imidazole and pyrazole, [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine exhibits unique properties due to its specific substitution pattern. This uniqueness may confer advantages in terms of selectivity and potency in targeting specific biological pathways.

Compound Key Features Potential Applications
[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamineUnique substitution patternAntimicrobial, anticancer
ImidazoleBroad-spectrum activityAntifungal
PyrazoleKnown for enzyme inhibitionAnti-inflammatory

Q & A

Q. What are the recommended synthetic routes for [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors like hydroxylamine derivatives with appropriate carbonyl compounds. For example, analogous oxadiazole syntheses (e.g., [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride) use hydroxylamine hydrochloride and nitriles under reflux conditions . Optimization includes:
  • Reagent Ratios : Adjusting stoichiometry to minimize side products.
  • Catalysts : Using Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
    Analytical confirmation via HPLC (C18 column, mobile phase: acetonitrile/water) and ¹H/¹³C NMR is critical .

Q. How can the structural integrity of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine be validated?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Confirm methoxymethyl (-OCH₂O-) and oxazole protons (δ 6.5–8.5 ppm for aromatic protons; δ 3.3–3.5 ppm for methoxy groups) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (expected m/z: calculated from C₆H₁₀N₂O₂).
  • X-ray Crystallography : If crystalline, compare bond lengths/angles with analogous oxazole derivatives (e.g., [4-(1,3-benzodioxol-5-yl)oxan-4-yl]methanamine) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Initial screening should focus on:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given oxazole’s role in ATP-mimetic compounds .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxymethyl vs. fluorophenyl groups) impact target binding and selectivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Analog Synthesis : Replace methoxymethyl with halogens (e.g., -F, -Cl) or alkyl chains.
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
  • Bioactivity Comparison : Test analogs in parallel assays; e.g., fluorophenyl-substituted oxadiazoles show enhanced antimicrobial activity vs. methoxy derivatives .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer : Address discrepancies via:
  • Standardized Protocols : Ensure consistent cell lines, culture conditions, and assay durations.
  • Meta-Analysis : Compare data from structurally similar compounds (e.g., triazole/oxadiazole hybrids) to identify trends .
  • Mechanistic Studies : Use CRISPR knockouts or RNA-seq to confirm target engagement .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Methodological Answer : Optimize ADME properties :
  • Solubility : Introduce polar groups (e.g., -OH, -COOH) or formulate as hydrochloride salts .
  • Metabolic Stability : Liver microsome assays to identify vulnerable sites (e.g., methoxymethyl demethylation); stabilize via deuteration .
  • Blood-Brain Barrier Penetration : LogP calculations (target: 2–3) and PAMPA-BBB assays .

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